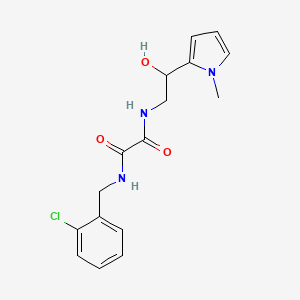

![molecular formula C19H17BrN2OS B2927548 4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-42-0](/img/structure/B2927548.png)

4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

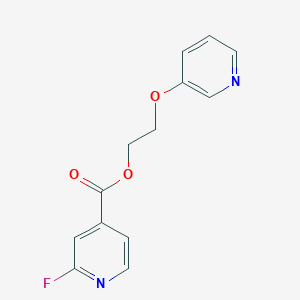

The compound “4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiazole ring, and a bromine atom attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the bromine atom, which is a heavy atom, could potentially influence the overall shape of the molecule due to its larger size and higher electron density .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom could potentially be replaced in a substitution reaction, and the amide group might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point. The polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticancer Research

4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide and its derivatives have been explored for their potential in anticancer research. A study by Ravinaik et al. (2021) focused on the design and synthesis of substituted benzamides, including derivatives of the mentioned compound. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. This suggests a promising avenue for developing new anticancer agents.

Synthetic Methods

The compound has been a subject of interest in the development of efficient synthetic methods. For instance, Saeed (2009) described a microwave-promoted synthesis technique for producing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which relates to the structural framework of our compound of interest. This approach highlights advancements in synthetic chemistry for such compounds.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it might interact with biological targets such as enzymes or receptors. The thiazole ring and the benzamide group are common motifs in medicinal chemistry and could play key roles in these interactions .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” would require appropriate safety measures. The specific hazards would depend on its reactivity and biological activity. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c1-13-2-4-15(5-3-13)19-22-17(12-24-19)10-11-21-18(23)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHIWOATZUDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)

![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)